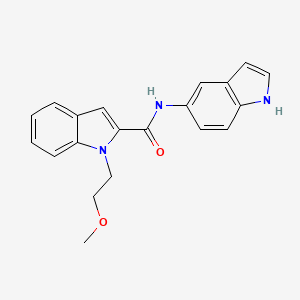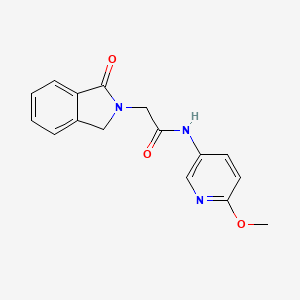
N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide belongs to the class of organic compounds known as carboxamides. It features a piperidine ring, a pyridazine moiety, and a substituted phenyl group. The compound’s chemical structure is as follows:
Structure: this compound
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3-chloro-4-fluoroaniline with 6-methoxypyridazine-3-carboxylic acid. The resulting intermediate is then cyclized to form the piperidine ring. Finally, the carboxamide group is introduced using appropriate reagents.
Reaction Conditions::Condensation Step:
Cyclization Step:
Carboxamide Formation:
Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, purification, and scale-up. Precise conditions may vary based on the manufacturer.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, converting the piperidine nitrogen to a piperidinium ion.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the piperidine nitrogen or the chloro- or fluoro-substituted phenyl ring.
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC)
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄)
Substitution: Nucleophiles (e.g., amines, alkoxides)
- Oxidation: Piperidinium ion
- Reduction: Alcohol derivative
- Substitution: Various substituted derivatives
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a lead compound for drug development due to its structural features.
Biological Studies: Researchers explore its interactions with biological targets (e.g., receptors, enzymes).
Industry: It could be used as a building block for other molecules.
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It may modulate receptor activity, enzyme function, or cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs with identical substituents, we can compare it to related piperidine-based carboxamides. Notable examples include [Compound A] and [Compound B].
: Reference for Compound A. : Reference for Compound B.
Properties
Molecular Formula |
C17H18ClFN4O2 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18ClFN4O2/c1-25-16-5-4-15(21-22-16)23-8-6-11(7-9-23)17(24)20-12-2-3-14(19)13(18)10-12/h2-5,10-11H,6-9H2,1H3,(H,20,24) |
InChI Key |
VOQLPAFLHCJDRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10993829.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B10993834.png)
![N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B10993838.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10993844.png)


![N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993851.png)
![methyl 4-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate](/img/structure/B10993852.png)




![Methyl {1-[(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B10993896.png)
